(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol
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Overview
Description
Synthesis Analysis
Synthesis approaches for related piperidine derivatives emphasize multi-component reactions, showcasing methods to assemble complex structures efficiently. For instance, novel piperidine derivatives have been synthesized using one-pot reactions, demonstrating the versatility of piperidine as a core structure in synthesizing diverse molecules (Wu Feng, 2011). Similarly, the development of methodologies for synthesizing piperidine-based compounds through catalytic hydrogenation highlights the adaptability of synthesis strategies to achieve desired piperidine configurations (R. Smaliy et al., 2011).
Molecular Structure Analysis
The molecular and crystal structures of closely related piperidine compounds have been determined using X-ray diffraction, revealing insights into the conformational flexibility and the impact of hydrogen bonding on molecular packing (L. Kuleshova & V. Khrustalev, 2000). These studies are crucial for understanding the spatial arrangement of atoms in the piperidine scaffold and how it affects the compound's chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives is illustrated by their participation in various chemical transformations. For example, piperidine-mediated cyclization reactions have been developed to synthesize chromeno[2,3-b]pyridine derivatives, showcasing the role of piperidine in facilitating ring closures and forming heterocyclic structures (Dan Zhang et al., 2021). Additionally, piperidine compounds have been used in three-component condensation reactions, highlighting their utility in constructing complex molecules from simpler precursors (M. Demidov et al., 2021).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. The determination of these properties through experimental studies provides essential data for the application of these compounds in various fields. For example, crystallographic analysis offers insights into the solid-state structure and potential intermolecular interactions within piperidine compounds (J. Duque et al., 2000).
properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(18)5-7-15(8-10(13)16)12(17)9-4-3-6-14-11(9)19-2/h3-4,6,10,16,18H,5,7-8H2,1-2H3/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGSFNXZGLSGG-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=C(N=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=C(N=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
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